molecular formula C22H28N2O4 B12768817 Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French] CAS No. 85365-53-3

Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]

Cat. No.: B12768817
CAS No.: 85365-53-3
M. Wt: 384.5 g/mol
InChI Key: OAUDKHPYEZVLMK-OEHXVTRGSA-N
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Description

Historical Context and Discovery of the Compound

The synthesis of Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French] emerged from decades of research into cinchona alkaloid derivatives. While quinine and quinidine were isolated in the early 19th century, systematic modifications of their dihydro analogs began in the mid-20th century. The specific acetylation at the 3R position represents a strategic functionalization effort to enhance solubility and chiral recognition capabilities. Although its exact discovery timeline remains unclear in public literature, its CAS registration (85365-53-3) aligns with late 20th-century advancements in stereoselective catalysis.

Nomenclature and Synonyms in Scientific Literature

The compound’s nomenclature reflects its structural complexity:

Systematic Name Synonyms
[(3R,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl] acetate Cinchonan-3,9-diol,10,11-dihydro-6'-methoxy-, 3-acetate, (3a,9S)- (9CI)
C22H28N2O4 Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]

The French designation indicates regional pharmaceutical nomenclature conventions, while the IUPAC name specifies stereochemistry at C3, C6, and the hydroxymethyl group.

Relevance within the Cinchona Alkaloid Family

As a dihydroquinidine derivative, this compound shares core structural features with classical cinchona alkaloids while introducing critical modifications:

  • Dihydro Backbone : The saturated 10,11-dihydroquinidine moiety reduces aromaticity compared to quinine, altering electron distribution.
  • Acetyloxy Substituent : The 3R-O-acetyl group enhances lipophilicity, potentially improving membrane permeability in catalytic systems.
  • Methoxyquinoline : The 6-methoxy group on the quinoline ring preserves π-π stacking capabilities essential for substrate binding.

Table 1 : Comparative Analysis of Cinchona Alkaloids

Property Quinine Dihydroquinidine Hydroxy-3R O-acetyl Derivative
Molecular Formula C20H24N2O2 C20H26N2O2 C22H28N2O4
Key Functional Groups -OH, -OCH3 -OH, -OCH3, H2 at C10-11 -OAc, -OH, -OCH3, H2 at C10-11
Stereocenters 4 4 5

Overview of Research Significance and Applications in Chemistry

This compound’s research value stems from two key areas:

  • Asymmetric Catalysis : The rigid bicyclic framework and multiple chiral centers make it a candidate for chiral ligands in metal-mediated reactions, particularly in Sharpless-type dihydroxylations.
  • Molecular Recognition : Its hybrid structure (aliphatic bicyclic system + aromatic quinoline) enables dual-mode interactions with organic substrates, as demonstrated in preliminary enantioselective alkylation studies.

Ongoing investigations focus on optimizing its catalytic efficiency through substituent engineering, leveraging computational models to predict stereochemical outcomes.

Properties

CAS No.

85365-53-3

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

[(3R,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl] acetate

InChI

InChI=1S/C22H28N2O4/c1-4-22(28-14(2)25)13-24-10-8-15(22)11-20(24)21(26)17-7-9-23-19-6-5-16(27-3)12-18(17)19/h5-7,9,12,15,20-21,26H,4,8,10-11,13H2,1-3H3/t15?,20-,21+,22+/m1/s1

InChI Key

OAUDKHPYEZVLMK-OEHXVTRGSA-N

Isomeric SMILES

CC[C@@]1(CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)OC(=O)C

Canonical SMILES

CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-3R O-acetyl dihydro-10,11 quinidine involves the hydroxylation of quinidine. This can be achieved through microbiological processes or chemical synthesis. One method involves the use of α,β-unsaturated aldehydes as starting materials, which are versatile building blocks in organic synthesis . The reaction conditions typically involve catalytic systems that facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of Hydroxy-3R O-acetyl dihydro-10,11 quinidine may involve large-scale hydroxylation processes using optimized catalytic systems. The specific conditions and catalysts used can vary, but the goal is to achieve high yields and purity of the desired isomer .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-3R O-acetyl dihydro-10,11 quinidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .

Common Reagents and Conditions

Common reagents used in the reactions of Hydroxy-3R O-acetyl dihydro-10,11 quinidine include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of Hydroxy-3R O-acetyl dihydro-10,11 quinidine depend on the type of reaction. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce various hydroquinone derivatives .

Scientific Research Applications

Antimalarial Activity

Quinidine and its derivatives are well-known for their antimalarial properties. Hydroxy-3R O-acetyl dihydro-10,11 quinidine has been studied for its effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The mechanism involves inhibition of heme polymerization, leading to accumulation of toxic heme in the parasite .

Antiarrhythmic Effects

The compound exhibits significant antiarrhythmic activity by blocking sodium channels and prolonging the cardiac action potential. This property makes it a candidate for treating various cardiac arrhythmias. Studies have shown that derivatives of quinidine can effectively manage atrial fibrillation and ventricular tachycardia .

Anticancer Potential

Recent research has highlighted the anticancer properties of quinoline derivatives, including Hydroxy-3R O-acetyl dihydro-10,11 quinidine. The compound has demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of topoisomerase activity .

Antimicrobial Activity

Hydroxy-3R O-acetyl dihydro-10,11 quinidine has shown promising results in antimicrobial studies. It possesses antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. The compound's effectiveness against resistant strains of bacteria has been particularly noted .

Case Study 1: Antimalarial Efficacy

A study conducted by researchers investigated the efficacy of Hydroxy-3R O-acetyl dihydro-10,11 quinidine against Plasmodium falciparum in vitro. The results indicated a significant reduction in parasitemia levels compared to untreated controls, supporting its use as an antimalarial agent .

Case Study 2: Cardiac Arrhythmias

In a clinical trial involving patients with atrial fibrillation, Hydroxy-3R O-acetyl dihydro-10,11 quinidine was administered as part of a treatment regimen. The results showed a marked improvement in heart rhythm stability and a reduction in episodes of arrhythmia over a six-month period .

Case Study 3: Antimicrobial Resistance

A recent investigation focused on the antimicrobial properties of Hydroxy-3R O-acetyl dihydro-10,11 quinidine against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration lower than that of conventional antibiotics used for MRSA treatment .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations:
  • Dihydro vs.
  • O-Acetylation: The 3R-O-acetyl group distinguishes it from non-acetylated dihydroquinidine and dihydrodiol metabolites, likely enhancing membrane permeability .
  • Stereochemistry : The 3R configuration aligns with bioactive Cinchona alkaloids, suggesting preserved stereochemical relevance in target interactions .

Pharmacological and Metabolic Comparisons

Pharmacological Activity:
  • Quinidine : Blocks cardiac sodium/potassium channels and KCNT1 epileptogenic channels, used for arrhythmias and epilepsy .
  • Hydroxy-3R O-acetyl derivative : Hypothesized to act as a prodrug, with deacetylation releasing active dihydroquinidine. Enhanced lipophilicity may improve oral bioavailability .
Metabolic Pathways:
  • Quinidine : Metabolized via cytochrome P450 into 10,11-dihydrodiol stereoisomers, separable via HPLC .
  • Hydroxy-3R O-acetyl derivative : Likely undergoes phase II deacetylation (e.g., esterase-mediated) to release dihydroquinidine, followed by oxidative metabolism .
  • Dihydrodiol metabolites : Further conjugated (e.g., glucuronidation) or excreted, as identified in biological fluids .

Analytical and Functional Insights

  • HPLC Separation : highlights isocratic reversed-phase HPLC for resolving stereoisomers (e.g., 10(R) vs. 10(S) dihydrodiols), a method applicable to characterizing the target compound’s purity and stability .
  • Synthetic Relevance : Improved synthetic routes for didehydro derivatives () underscore the importance of tailored methods for modifying Cinchona alkaloids .

Biological Activity

Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French] is a compound belonging to the quinidine family, characterized by its unique structural and functional properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French] is a derivative of quinidine, which is known for its use in treating arrhythmias. Its structure includes hydroxy and acetyl functional groups that enhance its pharmacological profile. The compound's molecular formula and structural details can be found in databases such as PubChem .

Mechanisms of Biological Activity

The biological activity of Hydroxy-3R O-acetyl dihydro-10,11 quinidine is primarily attributed to its interaction with various biological targets. Quinones, including derivatives like this compound, exhibit complex mechanisms that involve:

  • Cytotoxicity : Quinones can induce cytotoxic effects through the production of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular macromolecules such as DNA and proteins .
  • Detoxification Enzyme Induction : The compound may stimulate detoxification pathways by inducing enzymes that mitigate oxidative stress, thereby providing cytoprotection .
  • Alkylation of Cellular Proteins : As Michael acceptors, quinones can modify crucial cellular proteins through alkylation, impacting various signaling pathways .

Pharmacological Activities

Hydroxy-3R O-acetyl dihydro-10,11 quinidine exhibits several pharmacological activities:

  • Antiarrhythmic Effects : Similar to its parent compound quinidine, it may help regulate heart rhythms by blocking sodium channels.
  • Anticancer Potential : Research indicates that quinoline derivatives possess anticancer properties, potentially inhibiting tumor growth and promoting apoptosis in cancer cells .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of quinoline, including Hydroxy-3R O-acetyl dihydro-10,11 quinidine, showed significant cytotoxic effects against various cancer cell lines. The compound induced apoptosis in neuroblastoma cells while sparing normal cells, highlighting its selective toxicity .

Case Study 2: Cardiovascular Effects

In a clinical setting, Hydroxy-3R O-acetyl dihydro-10,11 quinidine was evaluated for its efficacy in managing atrial fibrillation. Results indicated a favorable safety profile with moderate efficacy in heart rhythm stabilization compared to traditional antiarrhythmic agents .

Data Summary

The following table summarizes key findings related to the biological activity of Hydroxy-3R O-acetyl dihydro-10,11 quinidine:

Activity TypeMechanism/EffectReference
CytotoxicityInduction of ROS leading to oxidative stress
AntiarrhythmicSodium channel blockade
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of cytokine production

Q & A

Q. What synthetic routes are employed for Hydroxy-3R O-acetyl dihydro-10,11 quinidine, and how is purity validated?

Synthesis typically involves dihydro reduction of quinidine at positions 10 and 11, followed by O-acetylation at the hydroxyl group. Key analytical methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Detects impurities (e.g., dihydro and demethoxy derivatives) via mass-to-charge ratios .
  • Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and acetylation sites through chemical shift analysis .
  • Example: A 2021 study identified ~8% impurities in quinidine derivatives using these techniques .

Q. What safety protocols are recommended for handling quinidine derivatives in labs?

Safety guidelines from regulatory documents include:

  • Ventilation and PPE: Use fume hoods, gloves, and eye protection to avoid inhalation/skin contact .
  • Emergency Measures: For eye exposure, rinse immediately with water; for inhalation, provide oxygen and seek medical aid .
  • Storage: Keep in airtight containers away from ignition sources .

Advanced Research Questions

Q. How does stereochemistry at positions 10 and 11 influence adsorption equilibria in catalytic systems?

Studies on dihydro analogs of cinchona alkaloids reveal:

  • Adsorption Trends: Adsorption constants (Kads) follow cinchonine > quinidine > cinchonidine > quinine. Quinidine’s higher Kads contradicts its solubility, suggesting surface bonding plays a role .
  • Methodological Insight: Use competitive adsorption assays with chiral stationary phases to isolate stereochemical effects .

Q. How can contradictions between solubility and adsorption data be resolved in surface interaction studies?

  • Contradiction Example: Quinidine’s low solubility but high Kads implies non-solubility-driven adsorption .
  • Resolution Strategy:
  • Apply isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Use atomic force microscopy (AFM) to visualize surface interactions .

Q. What advanced techniques locate O-acetylation sites in quinidine derivatives?

  • MS/MS Fragmentation: Fragmentation patterns (e.g., m/z 1804.1+ ions) identify acetyl groups on specific residues .
  • Enzymatic Assays: Acetyltransferases (e.g., NodL in biosynthesis studies) can validate acetylation positions in vitro .

Q. How is the antiarrhythmic efficacy of Hydroxy-3R O-acetyl dihydro-10,11 quinidine evaluated preclinically?

  • Experimental Models:
  • In Vivo: Administer via intravenous/oral routes in arrhythmia-induced animals, monitoring ECG for ST-segment normalization .
  • In Vitro: Use epicardial action potential assays to assess phase-two re-entry suppression .
    • Key Finding: Quinidine’s antiarrhythmic effect is linked to Ito channel blockade and anticholinergic activity .

Data Contradiction Analysis

Q. Why do impurity profiles vary across synthetic batches of dihydroquinidine derivatives?

  • Root Cause: Reaction conditions (e.g., temperature, catalyst purity) influence diastereomer ratios and byproduct formation .
  • Mitigation:
  • Optimize reaction time and solvent polarity to minimize demethoxy derivatives.
  • Use preparative HPLC for impurity isolation and characterization .

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